BenchChemオンラインストアへようこそ!

BAY-1797

P2X4 antagonist potency IC50 comparison human P2X4 receptor

BAY-1797 is the only P2X4 antagonist validated for broad species cross-reactivity (human IC50=108 nM, mouse=112 nM, rat=233 nM), enabling seamless translation from human cell assays to rodent pain models without changing chemical probes. Unlike 5-BDBD (inactive at mouse P2X4) or BX-430 (mouse/rat-inactive), BAY-1797 provides systemic target engagement with oral bioavailability, dose-dependently reducing PGE2 and improving pain behavior in the CFA model at 12.5–50 mg/kg. Its cryo-EM structure (PDB: 9bqi) and >460-fold selectivity over P2X1 make it the definitive chemical probe for P2X4 target validation and allosteric drug design.

Molecular Formula C20H17ClN2O4S
Molecular Weight 416.9 g/mol
Cat. No. B10790249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-1797
Molecular FormulaC20H17ClN2O4S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N
InChIInChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26)
InChIKeyCSJYMAFXYMYNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BAY-1797: A Potent and Selective P2X4 Receptor Antagonist for Inflammatory and Neuropathic Pain Research


BAY-1797 (N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide) is a potent, orally bioavailable, and selective antagonist of the purinergic P2X4 receptor [1]. It was developed through structure-guided optimization to reduce CYP3A4 induction while maintaining inhibitory potency [1]. The compound exhibits an IC50 of 108 nM for human P2X4, 112 nM for mouse P2X4, and 233 nM for rat P2X4 in 1321N1 cells . BAY-1797 demonstrates robust anti-inflammatory and anti-nociceptive effects in a mouse complete Freund's adjuvant (CFA) inflammatory pain model, with dose-dependent reduction of prostaglandin E2 levels and improved pain-related behaviors [1] .

Why Generic P2X4 Antagonist Substitution Is Not Advisable: Species-Specific Pharmacology and Selectivity Gaps


P2X4 receptor antagonists exhibit significant species-dependent pharmacological differences that preclude simple substitution. For instance, 5-BDBD is inactive at mouse P2X4 (no antagonism up to 100 µM) [1], and BX-430 is ineffective against mouse and rat P2X4 orthologs [1] [2]. Similarly, NP-1815-PX lacks cross-species potency data for rodent models [3]. BAY-1797 is uniquely characterized for its broad species cross-reactivity (human, mouse, rat) and high selectivity over other P2X subtypes [1] [2]. Using an alternative compound without verifying species-specific activity can lead to false-negative results or misinterpretation of target engagement in rodent disease models.

Quantitative Differentiation of BAY-1797 vs. P2X4 Antagonist Comparators: Potency, Selectivity, and Cross-Species Activity


Superior Potency in Human P2X4: BAY-1797 vs. 5-BDBD, PSB-12062, and NP-1815-PX

BAY-1797 exhibits approximately 9.3-fold higher potency at human P2X4 (IC50 = 108 nM) compared to 5-BDBD (IC50 = 1 µM) [1]. It is also 12.8-fold more potent than PSB-12062 (IC50 = 1.38 µM) and approximately 2.4-fold more potent than NP-1815-PX (IC50 = 0.26 µM) [2]. The rank order of antagonist potency at human P2X4 is BAY-1797 = PSB-12062 = BX-430 > 5-BDBD > TNP-ATP = PPADS [1].

P2X4 antagonist potency IC50 comparison human P2X4 receptor

Unmatched P2X Subtype Selectivity: BAY-1797 vs. Broad-Spectrum Antagonists

BAY-1797 demonstrates exceptional selectivity for P2X4 over other P2X subtypes, with IC50 values of >50 µM for P2X1, 8.3 µM for P2X3, and 10.6 µM for P2X7 . This corresponds to a selectivity window of >460-fold for P2X1, 77-fold for P2X3, and 98-fold for P2X7 relative to its human P2X4 IC50 (108 nM). In contrast, PPADS is a non-selective P2 purinergic antagonist with IC50 values of 1-2.6 µM across P2X1, P2X2, P2X3, and P2X5 [1].

P2X4 selectivity off-target activity P2X receptor family

Cross-Species Activity: BAY-1797 vs. BX-430 and 5-BDBD in Mouse and Rat P2X4

BAY-1797 is active at mouse (IC50 = 112 nM) and rat (IC50 = 233 nM) P2X4 orthologs [1]. In contrast, BX-430 is inactive at mouse P2X4 (no antagonism up to 100 µM) and rat P2X4 [2], while 5-BDBD is completely inactive at mouse P2X4 up to 100 µM [1]. This cross-species activity of BAY-1797 enables direct translation from in vitro human assays to in vivo rodent models without changing chemical tools.

species cross-reactivity rodent P2X4 in vivo model validation

In Vivo Efficacy in Inflammatory Pain: BAY-1797 Demonstrates Dose-Dependent Anti-Nociception

In a mouse complete Freund's adjuvant (CFA) inflammatory pain model, oral administration of BAY-1797 (12.5–50 mg/kg) significantly reduced prostaglandin E2 (PGE2) levels in inflamed paws in a dose-dependent manner [1]. At 50 mg/kg once daily, BAY-1797 significantly reduced ipsilateral paw burden within 24–48 hours post-CFA injection [1]. This is in contrast to NP-1815-PX, which requires intrathecal administration for anti-allodynic effects [2], and 5-BDBD, which lacks oral bioavailability data in pain models.

inflammatory pain CFA model prostaglandin E2 analgesic

Allosteric Binding Mode with Structural Validation: Cryo-EM Confirms Unique Interaction

Cryo-electron microscopy (cryo-EM) structures of the full-length human P2X4 receptor in complex with BAY-1797 reveal that the compound binds to a distinct allosteric site, distinct from the orthosteric ATP-binding pocket, and preserves the cytoplasmic cap in the closed state [1]. This binding mode differs from that of BX-430, which also binds allosterically but with a different molecular interaction profile [2]. The threefold symmetric binding of BAY-1797 to the receptor's extracellular domain provides a structural rationale for its high potency and selectivity [1].

allosteric antagonist cryo-EM structure binding pocket mechanism of action

Safety and Off-Target Profile: No Significant hERG or Carbonic Anhydrase II Activity

BAY-1797 exhibits no measurable activity against hERG potassium channels (IC50 > 10 µM) or carbonic anhydrase II (IC50 > 10 µM) [1]. This represents a >90-fold selectivity margin relative to its human P2X4 IC50. In contrast, many earlier P2X4 antagonists (e.g., PPADS) have off-target activities at multiple purinergic receptors and ion channels [2].

cardiotoxicity hERG carbonic anhydrase II safety pharmacology

Optimal Research and Preclinical Application Scenarios for BAY-1797


Validation of P2X4 as a Therapeutic Target in Rodent Inflammatory Pain Models

BAY-1797 is the preferred chemical probe for investigating the role of P2X4 in inflammatory pain. Its oral bioavailability and cross-species activity (mouse IC50 = 112 nM) [1] enable chronic dosing studies in the mouse CFA model, where it has been shown to dose-dependently reduce PGE2 levels and improve pain-related behavior at 12.5–50 mg/kg [1]. Unlike NP-1815-PX (requires intrathecal administration) or 5-BDBD (inactive at mouse P2X4), BAY-1797 provides systemic target engagement with a validated in vivo efficacy readout.

Structure-Activity Relationship (SAR) Studies Leveraging High-Resolution Cryo-EM Data

The cryo-EM structure of BAY-1797 bound to full-length human P2X4 (PDB: 9bqi) [2] provides a detailed map of the allosteric binding pocket. This structural information is invaluable for medicinal chemists designing next-generation P2X4 antagonists with improved properties. BAY-1797 serves as a benchmark compound for validating computational docking models and for comparing binding modes of novel allosteric inhibitors.

In Vitro Selectivity Profiling to Isolate P2X4-Mediated Signaling

BAY-1797's high selectivity for P2X4 over P2X1 (>460-fold), P2X3 (77-fold), and P2X7 (98-fold) makes it the tool of choice for dissecting P2X4-specific contributions in cells co-expressing multiple P2X subtypes (e.g., microglia, macrophages, sensory neurons). When used at concentrations up to 1 µM, BAY-1797 achieves near-complete P2X4 blockade with minimal cross-reactivity, enabling confident attribution of observed phenotypes to P2X4 antagonism.

Cross-Species Translational Studies Bridging Human In Vitro Data to Rodent In Vivo Models

BAY-1797 is uniquely suited for translational research due to its comparable potency across human (108 nM), mouse (112 nM), and rat (233 nM) P2X4 orthologs . This cross-species consistency allows researchers to validate human cell-based findings in rodent disease models without changing chemical probes, ensuring continuity of pharmacological mechanism. This is a critical advantage over BX-430 and 5-BDBD, which are inactive in mouse [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-1797

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.